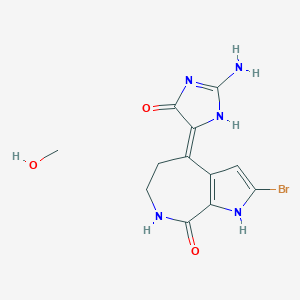
Hymenialdisine Methanoate
Overview
Description
Hymenialdisine Methanoate is a biochemical used for proteomics research . Its molecular formula is C11H10BrN5O2•CH4O and it has a molecular weight of 356.18 .
Molecular Structure Analysis
The molecular structure of Hymenialdisine Methanoate is complex, with a molecular formula of C11H10BrN5O2 . It belongs to the class of organic compounds known as pyrroloazepines .
Scientific Research Applications
Pharmacological Synthesis : It's used in preparing novel functionalized bisindoles, potentially leading to pharmacologically active bisindoles through electrophilic aromatic substitution pathways (Kaiser et al., 2007). Additionally, it's a key technology for synthesizing bioactive derivatives of hymenialdisine, with potential in drug candidate synthesis (Kaiser, 2008).
Kinase Inhibition : Hymenialdisine Methanoate shows promise as an improved kinase inhibitor (Sauleau et al., 2011). It's a potent inhibitor of Protein Kinase C and has nanomolar to micromolar inhibitory activities against various targets, including p90RSK, KDR, c-Kit, Fes, MAPK1, PAK2, PDK1, PKCtheta (Wan et al., 2004).
Neuroprotective Potential : It demonstrates significant neuroprotective ability under stress conditions, suggesting its use in developing drugs for neurodegenerative diseases (Leirós et al., 2015).
Anti-Cancer and Anti-Inflammatory Properties : Hymenialdisine Methanoate has shown promising results in inhibiting interleukin-2 and tumor necrosis factor alpha production, which could be beneficial in studying the immune response (Sharma et al., 2004). It also exhibits anti-cancer properties, as seen in its efficacy against pancreatic cancer by suppressing NF-κB activity and angiogenic factors (Ueda et al., 2022).
Osteoarthritis Treatment : There is potential for its use in osteoarthritis treatment, as it inhibits IL-1alpha-stimulated proteoglycan degradation and nitric oxide production in bovine articular cartilage (Badger et al., 1999).
Mechanism of Action
properties
IUPAC Name |
(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one;methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2.CH4O/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6;1-2/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19);2H,1H3/b7-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCPXWHLWFTZJA-ZULQGGHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO.C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591087 | |
| Record name | (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one--methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hymenialdisine Methanoate | |
CAS RN |
84094-94-0 | |
| Record name | (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one--methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)

![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)

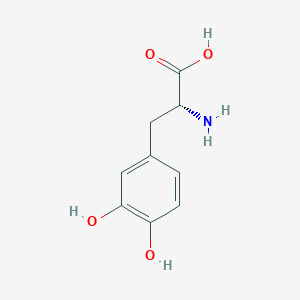


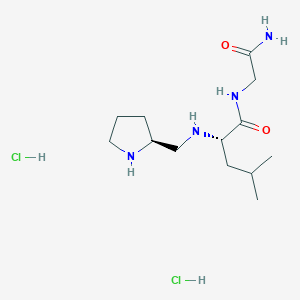
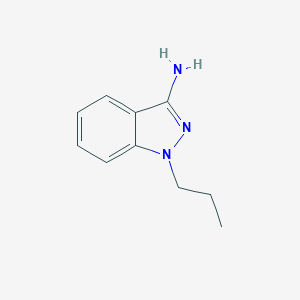
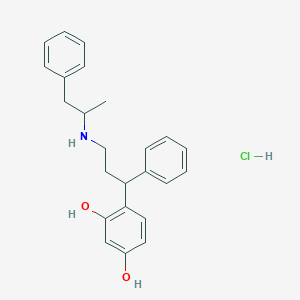
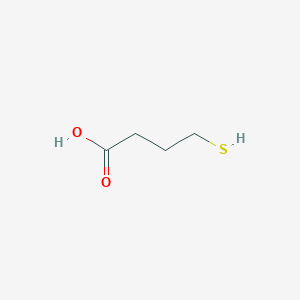
![Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B17810.png)